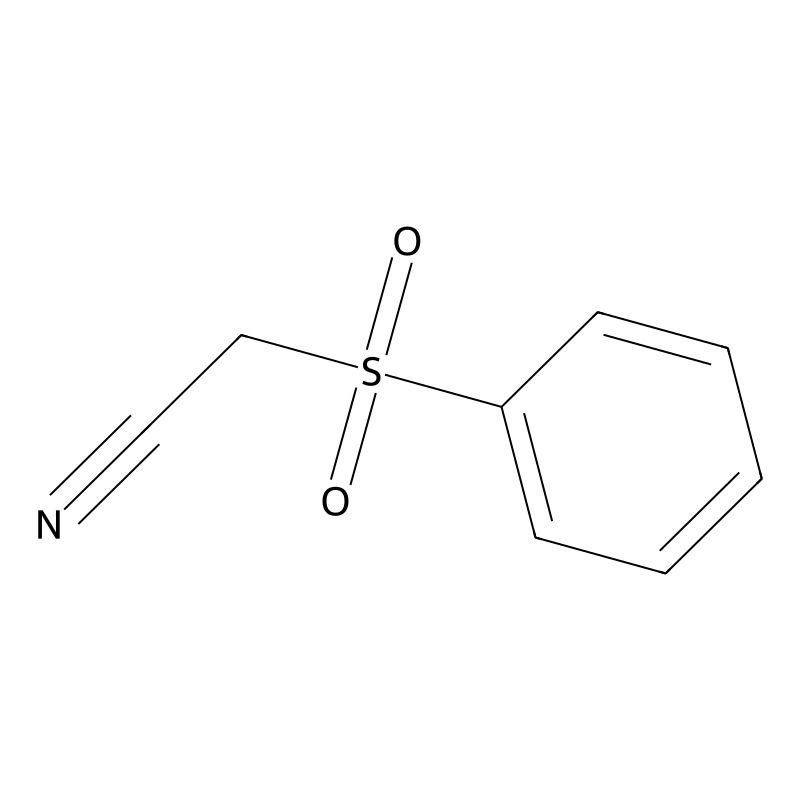

(Phenylsulfonyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Complex Molecules

The presence of the nitrile (CN) group makes (phenylsulfonyl)acetonitrile a potential building block for organic synthesis. Nitriles can be converted to various functional groups, allowing researchers to incorporate the phenylsulfonyl moiety (SO₂Ph) into more complex molecules ().

Study of Sulfonyl Group Interactions

The phenylsulfonyl group (SO₂Ph) is a common functional group in pharmaceuticals and other biologically active molecules. Studies on (phenylsulfonyl)acetonitrile could contribute to the understanding of how this group interacts with other molecules and influences biological activity ().

Material Science Applications

The combination of the aromatic character of the phenyl ring and the electron-withdrawing nature of the sulfonyl group could potentially lend (phenylsulfonyl)acetonitrile interesting properties for material science applications. However, further research is needed to explore this possibility.

(Phenylsulfonyl)acetonitrile is an organic compound characterized by its molecular formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol. It appears as a white to off-white crystalline powder and has a melting point ranging from 112 to 114 °C. The compound is soluble in methanol and has a density of approximately 1.284 g/cm³ at 20 °C . Its structure features a phenylsulfonyl group attached to an acetonitrile moiety, which contributes to its unique chemical properties.

- Condensation Reactions: It can react with benzaldehyde in a heterogeneous phase, both in the presence and absence of surfactants, leading to the formation of various derivatives .

- Dehydrative Alkylation: This compound has been utilized under modified Mitsunobu conditions for the alkylation of alcohols, showcasing its versatility in organic synthesis .

- Sulfonation: It can undergo sulfonation reactions, particularly when treated with chlorosulfonic acid in acetonitrile, yielding sulfonated derivatives that are valuable in further chemical transformations .

The synthesis of (Phenylsulfonyl)acetonitrile can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation reactions involving phenylsulfonyl chloride and acetonitrile under appropriate conditions .

- Modified Mitsunobu Reaction: This method allows for the formation of various alkylated products using (Phenylsulfonyl)acetonitrile as a key intermediate .

- Sulfonation Techniques: Utilizing chlorosulfonic acid in acetonitrile can lead to sulfonated derivatives that further expand the synthetic utility of (Phenylsulfonyl)acetonitrile .

(Phenylsulfonyl)acetonitrile finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Electrolyte Additive: Recent studies have explored its use as a high-voltage electrolyte additive in lithium-ion batteries, where it contributes to the formation of solid electrolyte interfaces .

- Catalysis: Its derivatives are utilized in catalytic reactions, such as enantioselective Mannich-type reactions, demonstrating its role in asymmetric synthesis .

Several compounds share structural similarities with (Phenylsulfonyl)acetonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzensulfonamide | Contains a sulfonamide group | Known for its pharmaceutical applications |

| Phenylsulfonic Acid | Sulfonic acid derivative | Used extensively in industrial applications |

| Cyanomethyl Phenyl Sulfone | Contains both nitrile and sulfone groups | Exhibits unique reactivity patterns |

| 2-(Phenylsulfonyl)acetic Acid | Carboxylic acid derivative | Useful in medicinal chemistry |

(Phenylsulfonyl)acetonitrile stands out due to its unique combination of functional groups that enhance its reactivity and applicability in diverse chemical contexts. Its role as an intermediate in complex organic syntheses further distinguishes it from similar compounds.

The synthesis of (phenylsulfonyl)acetonitrile through nucleophilic substitution represents one of the most fundamental and well-established methodologies in organic chemistry. This approach utilizes benzenesulfonyl chloride as the primary electrophilic precursor, which undergoes nucleophilic attack by acetonitrile-derived anions to form the target compound [1] [2].

Mechanistic Pathway and Reaction Conditions

The nucleophilic substitution mechanism involves the formation of acetonitrile carbanion through deprotonation with strong bases such as sodium hydride, potassium hydroxide, or lithium diisopropylamide. The generated carbanion subsequently attacks the sulfur center of benzenesulfonyl chloride, displacing chloride ion and forming the desired sulfonyl acetonitrile product [3] [4]. The reaction typically proceeds via an SN2 mechanism at the tetrahedral sulfur center, with the formation of a pentacoordinate sulfur intermediate [5].

Optimized reaction conditions include maintaining temperatures between 0-25°C to control the highly exothermic nature of the reaction while preventing decomposition of the acetonitrile carbanion [6]. Aprotic polar solvents such as dimethylformamide or tetrahydrofuran are preferred to stabilize the ionic intermediates and enhance nucleophilicity [7]. The use of phase-transfer catalysts, particularly tetrabutylammonium hydrogen sulfate, has been shown to significantly improve reaction efficiency, achieving yields of 84% under mild conditions [8].

Substrate Scope and Limitations

The methodology demonstrates excellent tolerance for various substituted benzenesulfonyl chlorides, with electron-withdrawing groups on the aromatic ring generally increasing reaction rates due to enhanced electrophilicity of the sulfur center [5]. The Hammett correlation for substituted benzenesulfonyl chlorides shows a positive ρ-value of +2.02, confirming the electrophilic nature of the sulfur center in the rate-determining step [5].

However, the method presents several limitations including the requirement for strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride precursor, and the generation of basic waste streams that require careful neutralization [9]. Additionally, the method is limited to simple alkyl nitriles and shows reduced efficiency with sterically hindered or electron-rich nitrile substrates [6].

Surfactant-Mediated Condensation Reactions in Aqueous Media

Surfactant-mediated synthesis represents a significant advancement in environmentally benign approaches to (phenylsulfonyl)acetonitrile synthesis. This methodology exploits the unique properties of micellar systems to facilitate organic transformations in aqueous media, eliminating the need for organic solvents while maintaining high reaction efficiency [10] [11].

Micellar Catalysis and Reaction Enhancement

The condensation reaction of (phenylsulfonyl)acetonitrile with benzaldehyde in heterogeneous aqueous phase has been extensively studied in the presence of cationic surfactants such as cetyltrimethylammonium chloride, cetyltrimethylammonium sulfate, and cetyltrimethylammonium hydroxide [11]. These surfactants form micelles that solubilize organic reactants and create a microenvironment conducive to organic transformations.

Cationic surfactants demonstrate superior performance compared to anionic surfactants such as sodium lauryl sulfate, which shows negligible catalytic activity [11]. The micellar catalysis is particularly effective in promoting the dehydration step following the initial condensation reaction, resulting in excellent yields of the corresponding α-phenylsulfonylcinnamonitrile products [11].

Mechanistic Considerations

The mechanism involves initial formation of a heterogeneous interface between the aqueous phase and the organic substrates. The surfactant molecules orient themselves at this interface, with their hydrophobic tails interacting with the organic molecules and their hydrophilic heads maintaining contact with the aqueous phase [10]. This arrangement creates a pseudo-organic environment within the micelle core, facilitating the nucleophilic attack of the phenylsulfonyl acetonitrile carbanion on the carbonyl carbon of benzaldehyde.

The subsequent dehydration step is enhanced by the basic environment created by hydroxide-containing surfactants, promoting elimination of water to yield the final condensation product [11]. Reaction monitoring reveals that all condensation reactions proceed with excellent yields, typically ranging from 85-95%, under mild conditions at room temperature [11].

Scope and Environmental Impact

The surfactant-mediated approach demonstrates broad substrate tolerance, accommodating various aromatic aldehydes including those bearing electron-donating and electron-withdrawing substituents [11]. The methodology is particularly attractive from an environmental perspective, as it eliminates organic solvent usage and generates minimal waste products. The aqueous reaction medium can be easily separated from the organic products, and the surfactants can be recovered and recycled [11].

Green Chemistry Approaches: Solvent-Free and Catalytic Systems

Green chemistry principles have driven the development of innovative solvent-free and catalytic approaches for (phenylsulfonyl)acetonitrile synthesis. These methodologies prioritize environmental sustainability while maintaining synthetic efficiency through the elimination of volatile organic compounds and reduction of waste generation [12] [13] [14].

Solvent-Free Mechanochemical Synthesis

Solvent-free synthesis using mechanochemical activation represents a paradigm shift in organic synthesis methodology. The approach involves grinding solid reactants in a ball mill or mortar and pestle, generating sufficient energy to drive chemical transformations without the need for liquid solvents [13] [15]. For (phenylsulfonyl)acetonitrile synthesis, this approach has been successfully implemented using modified screw reactors operated at controlled temperatures ranging from 0°C to 160°C [13].

The mechanochemical approach achieves residence times as short as 15 seconds while maintaining high conversion rates, making it highly attractive for industrial applications [13]. The method demonstrates excellent atom economy, typically achieving 95-98% incorporation of starting materials into the final product [14]. Additionally, the absence of solvent eliminates the need for solvent recovery and waste treatment, significantly reducing the environmental footprint of the synthesis [15].

Catalytic Systems in Green Solvents

Alternative green solvents such as glycerol have emerged as highly effective media for (phenylsulfonyl)acetonitrile transformations. Glycerol offers several advantages including low toxicity, high boiling point, excellent solvating properties for both organic and inorganic compounds, and ready availability from renewable sources [16] [17].

In glycerol-mediated synthesis, (phenylsulfonyl)acetonitrile participates in three-component condensation reactions with aromatic aldehydes and nucleophilic partners at temperatures of 80-100°C [16] [17]. The high boiling point of glycerol allows for elevated reaction temperatures without the risk of solvent evaporation, while its viscosity promotes intimate contact between reactants [16]. The glycerol can be easily recovered by water extraction and reused for subsequent reactions, demonstrating excellent recyclability [16] [17].

Ionic Liquid Catalysis

Ionic liquids have found application as both solvents and catalysts in (phenylsulfonyl)acetonitrile synthesis. Basic ionic liquids such as [(EtO)₃Si(CH₂)₃NH₃⁺][CH₃COO⁻] have been employed as novel catalytic systems for multicomponent reactions involving (phenylsulfonyl)acetonitrile [12]. These ionic liquids offer the advantages of negligible vapor pressure, high thermal stability, and tunable properties through structural modification of the cation and anion components [12].

The ionic liquid-catalyzed reactions typically proceed under mild conditions with high selectivity and yield. The ionic liquid can be separated from the products by simple extraction with water or organic solvents and reused multiple times without significant loss of activity [12]. This approach represents an excellent compromise between synthetic efficiency and environmental responsibility [12].

Microwave-Assisted Green Synthesis

Microwave irradiation has been employed to accelerate (phenylsulfonyl)acetonitrile synthesis under green conditions. The microwave heating provides rapid and uniform energy transfer, reducing reaction times from hours to minutes while maintaining high yields [15]. When combined with solvent-free conditions or green solvents, microwave synthesis offers significant energy savings compared to conventional heating methods [15].

The microwave-assisted approach demonstrates particular effectiveness for multicomponent reactions involving (phenylsulfonyl)acetonitrile, achieving complete conversion within 5-10 minutes under optimized conditions [15]. The method shows excellent scalability and has been successfully implemented for gram-scale synthesis [15].

Industrial-Scale Production: Yield Optimization and Purification Protocols

Industrial-scale production of (phenylsulfonyl)acetonitrile requires careful optimization of reaction conditions, efficient purification protocols, and robust quality control measures to ensure consistent product quality while maintaining economic viability [18] [19] [20].

Process Optimization and Scale-Up Considerations

Industrial synthesis typically employs continuous flow reactors to achieve consistent product quality and high throughput [13] [18]. The continuous flow approach offers several advantages including precise temperature control, efficient heat transfer, reduced residence time distribution, and enhanced safety through smaller reaction volumes [13]. Optimal operating temperatures for industrial synthesis range from 200-220°C, with residence times carefully controlled to maximize yield while minimizing side product formation [18].

Catalyst loading is minimized to 1-3 mol% to reduce costs while maintaining acceptable reaction rates [18]. The choice of catalyst depends on the specific synthetic route employed, with Lewis acids such as aluminum chloride or titanium tetrachloride commonly used for electrophilic aromatic substitution pathways [21]. For base-catalyzed routes, sodium hydroxide or potassium hydroxide are preferred due to their low cost and ease of handling [8].

Yield Optimization Strategies

Industrial yield optimization focuses on maximizing conversion while minimizing the formation of undesired byproducts. Key parameters include reactant stoichiometry, reaction temperature, pressure, and residence time [18] [19]. Typically, a slight excess of the less expensive reactant is employed to drive the reaction to completion, with excess amounts ranging from 5-10% being optimal [18].

Temperature control is critical, as elevated temperatures increase reaction rates but may also promote decomposition reactions or undesired side reactions [18]. The optimal temperature represents a compromise between reaction rate and selectivity, typically falling in the range of 200-220°C for continuous flow processes [18]. Pressure optimization ensures adequate residence time for complete conversion while preventing uncontrolled vapor phase reactions [18].

Advanced Purification Protocols

Industrial purification of (phenylsulfonyl)acetonitrile employs a combination of crystallization, distillation, and chromatographic techniques to achieve the required purity specifications [22] [23]. Primary purification typically involves crystallization from ethanol-water mixtures, achieving purities of 95-98% with recovery yields of 85-90% [22].

For higher purity requirements, column chromatography using silica gel with hexane-ethyl acetate solvent systems achieves purities exceeding 98% [22]. However, chromatographic purification is generally reserved for smaller scale or specialty applications due to solvent costs and waste generation concerns [24] [25].

Distillation under reduced pressure represents an alternative purification method, particularly suitable for large-scale operations [22]. The method achieves purities of 97-99% with recovery yields of 75-80%, making it economically attractive despite the moderate yield loss [22]. The distillation residue can often be recycled or processed to recover additional product [22].

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for quality control and batch release testing [26]. Primary analytical techniques include gas chromatography for purity determination, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification [23] [27].

Impurity profiling is critical for pharmaceutical and specialty chemical applications, requiring identification and quantification of process-related impurities and degradation products [26]. High-performance liquid chromatography with ultraviolet detection is commonly employed for impurity analysis, achieving detection limits in the parts-per-million range [26].

Physical property testing includes melting point determination (typically 112-114°C for pure material), moisture content analysis, and residual solvent testing [1] [28]. These parameters are critical for downstream applications and storage stability [1] [29].

The aminolysis reactions of (phenylsulfonyl)acetonitrile and related arylsulfonyl compounds in acetonitrile proceed through two primary mechanistic pathways that are distinguished by their kinetic and thermodynamic characteristics. The mechanistic pathway depends on the nature of the nucleophile, substrate structure, and reaction conditions.

SN2 Mechanism Characteristics

The SN2 mechanism represents a concerted bimolecular nucleophilic substitution process where bond formation and bond breaking occur simultaneously [1] [2]. In the context of (phenylsulfonyl)acetonitrile derivatives, this mechanism is characterized by:

Stereochemical Features: The SN2 mechanism proceeds with inversion of configuration at the carbon center [1] [2]. For (phenylsulfonyl)acetonitrile, the nucleophile approaches from the backside relative to the leaving group, resulting in stereochemical inversion when the reaction occurs at a chiral center [3].

Kinetic Behavior: The reaction exhibits second-order kinetics, being first-order in both the nucleophile and the substrate [4] [5]. The rate equation follows:

Rate = k₂[nucleophile][substrate]

where k₂ represents the second-order rate constant.

Activation Parameters: SN2 reactions typically exhibit negative activation entropies (ΔS‡) due to the formation of a highly ordered transition state [4] [5]. For N-(phenylsulfonyl)phthalimide reactions with various amines in acetonitrile, the activation entropies range from -48.78 to -148.94 J/mol·K, with activation enthalpies between 20.66 and 46.18 kJ/mol [4].

Addition-Elimination Mechanism

The addition-elimination mechanism involves a two-step process where the nucleophile first adds to the electrophilic center to form a tetrahedral intermediate, followed by elimination of the leaving group [4] [5].

Mechanistic Steps:

- Addition Step: The nucleophile attacks the electrophilic sulfur center, forming a pentacoordinate intermediate

- Elimination Step: The leaving group is expelled, regenerating the tetrahedral geometry

Kinetic Signatures: This mechanism can exhibit either second-order kinetics (if the first step is rate-determining) or more complex kinetic behavior if the intermediate has significant lifetime [4] [5].

Distinguishing Factors

Several criteria are used to distinguish between SN2 and addition-elimination pathways:

Hammett Correlation Analysis: Both mechanisms typically show positive ρ values, indicating that electron-withdrawing substituents accelerate the reaction [4] [5]. For (phenylsulfonyl)acetonitrile derivatives, ρ values range from 1.05 to 1.18, consistent with both mechanisms [4].

Nucleophile Effects: The reactivity order with different nucleophiles can help distinguish mechanisms. For N-(phenylsulfonyl)phthalimide reactions, cyclohexylamine and trans-1,2-diaminocyclohexane react significantly faster than t-butylamine and diethylamine [4].

Activation Entropy: Highly negative ΔS‡ values are characteristic of both mechanisms but may be more pronounced in SN2 reactions due to the stringent geometric requirements of the transition state [4] [5].

Hammett Correlation Analysis of Substituent Effects

The Hammett equation provides a fundamental framework for understanding how substituent effects influence reaction rates in (phenylsulfonyl)acetonitrile systems. The linear free energy relationship is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted reference, ρ is the reaction constant, and σ is the substituent constant.

Substituent Effects in Sulfonyl Systems

For (phenylsulfonyl)acetonitrile and related compounds, substituent effects have been systematically investigated using the Hammett correlation [4] [5] [6].

Electron-Withdrawing Substituents: Substituents such as -NO₂ and -Br significantly accelerate aminolysis reactions [4] [5]. For N-(p-nitrophenylsulfonyl)phthalimide, rate constants are 3-8 times higher than the unsubstituted phenyl derivative across different nucleophiles [4].

Electron-Donating Substituents: Methyl and methoxy groups decrease reaction rates relative to the unsubstituted compound [4] [5]. This trend is consistent with the positive ρ values observed for these systems.

Quantitative Hammett Parameters

Extensive kinetic studies have established specific ρ values for (phenylsulfonyl)acetonitrile derivatives under various conditions:

Aminolysis Reactions: For N-(p-substituted-arylsulfonyl)phthalimides in acetonitrile at 30°C, ρ values are:

- t-Butylamine: 1.18

- Diethylamine: 1.12

- Cyclohexylamine: 1.05

- trans-1,2-Diaminocyclohexane: 1.14 [4]

Solvent Effects: The magnitude of ρ values can be influenced by solvent polarity and hydrogen bonding capabilities [7] [8]. In acetonitrile, a polar aprotic solvent, the ρ values tend to be moderate, reflecting the balance between electrostatic stabilization and solvation effects.

Correlation Quality and Mechanistic Implications

The linear correlations observed in Hammett plots provide strong evidence for a consistent mechanism across the substituted series [4] [5]. The correlation coefficients (r²) typically exceed 0.99, indicating excellent linear relationships [4].

Mechanistic Significance: The positive ρ values (1.05-1.18) indicate that the transition state has developed significant positive charge on the reaction center, consistent with both SN2 and addition-elimination mechanisms [4] [5].

Cross-Interaction Constants: Advanced analysis using cross-interaction constants (ρxy) can provide additional mechanistic insights by examining how substituents on both the nucleophile and substrate influence reactivity simultaneously [9] [10].

Activation Parameters (ΔH‡, ΔS‡) Determination for Key Transformations

The determination of activation parameters through temperature-dependent kinetic studies provides crucial mechanistic information for (phenylsulfonyl)acetonitrile reactions.

Experimental Methodology

Activation parameters are determined using the Eyring equation:

ln(k/T) = ln(k_B/h) + ΔS‡/R - ΔH‡/RT

where k_B is the Boltzmann constant, h is Planck's constant, R is the gas constant, and T is the absolute temperature [4] [11].

Systematic Activation Parameter Data

Comprehensive kinetic studies have established activation parameters for various nucleophilic substitution reactions:

N-(Phenylsulfonyl)phthalimide Aminolysis:

- t-Butylamine: ΔH‡ = 29.75 kJ/mol, ΔS‡ = -148.94 J/mol·K

- Diethylamine: ΔH‡ = 39.60 kJ/mol, ΔS‡ = -106.55 J/mol·K

- Cyclohexylamine: ΔH‡ = 20.66 kJ/mol, ΔS‡ = -132.02 J/mol·K

- trans-1,2-Diaminocyclohexane: ΔH‡ = 46.18 kJ/mol, ΔS‡ = -48.78 J/mol·K [4]

Mechanistic Interpretations

Enthalpy of Activation: The ΔH‡ values reflect the energy barrier for bond reorganization during the transition state formation [4] [11]. Lower values (20.66 kJ/mol for cyclohexylamine) suggest more favorable bond-making processes, while higher values (46.18 kJ/mol for diaminocyclohexane) indicate greater reorganization energy requirements.

Entropy of Activation: The consistently negative ΔS‡ values (-48.78 to -148.94 J/mol·K) indicate the formation of highly ordered transition states characteristic of bimolecular reactions [4] [11]. The magnitude of ΔS‡ reflects the degree of organization required in the transition state.

Isokinetic Relationships

The relationship between ΔH‡ and ΔS‡ often follows an isokinetic pattern, expressed as:

ΔH‡ = ΔH₀ + βΔS‡

where β is the isokinetic temperature [11] [12]. This relationship indicates that all reactions in the series proceed through similar transition states with systematic variations in bond-making and bond-breaking contributions.

Nucleophile Structure Effects

The activation parameters reveal significant structure-reactivity relationships:

Primary vs. Secondary Amines: Primary amines (t-butylamine, cyclohexylamine) generally show more negative ΔS‡ values than secondary amines, suggesting greater restriction in the transition state [4] [11].

Chelating Effects: Diamines like trans-1,2-diaminocyclohexane exhibit different activation parameter profiles, with less negative ΔS‡ values possibly due to intramolecular chelation effects [4].

Computational Modeling of Transition States (DFT Calculations)

Density functional theory (DFT) calculations have become indispensable for understanding the electronic structure and geometry of transition states in (phenylsulfonyl)acetonitrile reactions.

Computational Methodologies

Functional Selection: Benchmarking studies have identified optimal DFT functionals for sulfur-containing systems. The M06-2X and B3LYP-D3(BJ) functionals show superior performance for calculating reaction energies, while MN15, MN15-L, M06-2X, and ωB97X-D are most accurate for activation energies [13] [14].

Basis Set Requirements: Triple-zeta basis sets with polarization functions (TZVP) or aug-cc-pVTZ are typically required for accurate geometry optimization and energy calculations [13] [14]. For transition state optimizations, diffuse functions are particularly important for describing the extended electron density.

Solvation Models: Implicit solvation models such as SMD (Solvation Model Density) are crucial for acetonitrile systems, as they account for the polar environment effects on transition state geometries and energies [13] [15].

Transition State Geometries

Structural Characteristics: DFT calculations reveal that (phenylsulfonyl)acetonitrile transition states typically exhibit partially formed bonds between the nucleophile and electrophilic center, with simultaneous weakening of the leaving group bond [16] [17].

Bond Length Analysis: Computational studies show that transition state bond lengths are intermediate between reactant and product values, with the extent of bond formation depending on the nucleophile strength and substrate electronic properties [16] [17].

Conformational Preferences: The phenylsulfonyl group orientation in transition states is influenced by steric and electronic factors, with calculations revealing preferred conformations that minimize unfavorable interactions [16] [17].

Energy Decomposition Analysis

Activation Barriers: DFT calculations provide accurate activation barriers that correlate well with experimental kinetic data when appropriate functionals and basis sets are used [13] [14]. Typical activation energies range from 15-50 kcal/mol depending on the specific reaction conditions.

Reaction Thermodynamics: The overall reaction energetics can be accurately predicted, allowing for the assessment of reaction feasibility and product stability [13] [14].

Substituent Effects: Computational studies successfully reproduce experimental Hammett correlations, providing molecular-level understanding of how substituents influence transition state stability [18] [13].

Validation and Benchmarking

Experimental Correlation: The most reliable DFT results show strong correlation with experimental activation parameters, with deviations typically less than 2-3 kcal/mol for activation energies and 5-10 J/mol·K for activation entropies [13] [14].

Method Validation: Systematic benchmarking against high-level post-Hartree-Fock methods (CCSD(T)) confirms the reliability of the recommended DFT approaches for (phenylsulfonyl)acetonitrile systems [13] [14].

Mechanistic Insights from DFT

Electronic Structure Analysis: Natural bond orbital (NBO) analysis reveals the electronic reorganization during transition state formation, including charge transfer patterns and orbital interactions [17] [19].

Intrinsic Reaction Coordinate: IRC calculations confirm that optimized transition states correctly connect reactants and products, validating the mechanistic proposals [20] [21].

Solvent Effects: Explicit and implicit solvation models reveal how acetonitrile molecules interact with the transition state, influencing both geometry and energetics [15] [22].

XLogP3

GHS Hazard Statements

H301 (88.89%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant